molecular formula C25H25F2N3O4S2 B10948729 Ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10948729
M. Wt: 533.6 g/mol
InChI Key: AHARZZPXMCVSQB-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields This compound features a benzothiophene core, which is known for its biological activity and presence in several pharmaceutical agents

Preparation Methods

The synthesis of ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core, introduction of the difluoromethoxyphenyl and pyrimidinyl groups, and final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: The difluoromethoxyphenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzothiophene derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl and pyrimidinyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

    Raloxifene: Used in the treatment of osteoporosis.

    Zileuton: Used as an anti-inflammatory agent. ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the difluoromethoxyphenyl and pyrimidinyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25F2N3O4S2

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl 2-[[2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H25F2N3O4S2/c1-3-33-23(32)21-17-9-4-14(2)12-19(17)36-22(21)30-20(31)13-35-25-28-11-10-18(29-25)15-5-7-16(8-6-15)34-24(26)27/h5-8,10-11,14,24H,3-4,9,12-13H2,1-2H3,(H,30,31)

InChI Key

AHARZZPXMCVSQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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